molecular formula C12H13N5O3S B5852695 4-methoxy-N'-[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide

4-methoxy-N'-[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide

Cat. No.: B5852695
M. Wt: 307.33 g/mol
InChI Key: NQTHRDLBQNPRLN-UHFFFAOYSA-N
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Description

4-methoxy-N’-[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide is a synthetic organic compound that belongs to the class of benzohydrazides. This compound is characterized by the presence of a methoxy group, a triazole ring, and a sulfanylacetyl group. It has garnered interest in scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N’-[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by reacting an appropriate hydrazide with a thiol-containing acetyl compound under acidic or basic conditions.

    Introduction of the methoxy group: This step involves the methylation of the benzohydrazide precursor using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Coupling reaction: The final step involves coupling the triazole-containing intermediate with the methoxy-substituted benzohydrazide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N’-[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted benzohydrazides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-methoxy-N’-[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The methoxy and sulfanyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N’-[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide is unique due to the combination of its methoxy, triazole, and sulfanylacetyl groups, which confer specific chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and development.

Properties

IUPAC Name

4-methoxy-N'-[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3S/c1-20-9-4-2-8(3-5-9)11(19)16-15-10(18)6-21-12-13-7-14-17-12/h2-5,7H,6H2,1H3,(H,15,18)(H,16,19)(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTHRDLBQNPRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=O)CSC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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